![molecular formula C14H26N2O3 B8716656 2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel-](/img/structure/B8716656.png)
2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- is a complex organic compound that belongs to the class of pyridopyrazines. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a tert-butoxycarbonyl (BOC) protecting group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, such as a substituted piperidine, with a hydrazine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The intermediate product is then protected with a BOC group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the BOC protecting group using reagents such as trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Deprotected amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the BOC group can be selectively removed to reveal an active amine. This dual functionality allows the compound to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7R,9aS)-7-hydroxymethyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine: Lacks the BOC protecting group, making it more reactive.
(7R,9aS)-2-BOC-7-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and biological activity.
Uniqueness
The presence of both the BOC protecting group and the hydroxymethyl group in 2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel- provides a unique combination of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C14H26N2O3 |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
tert-butyl (7R,9aS)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12+/m1/s1 |
Clé InChI |
UKFJLHLYPJBMCY-NEPJUHHUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN2C[C@@H](CC[C@H]2C1)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


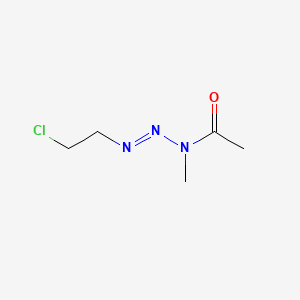
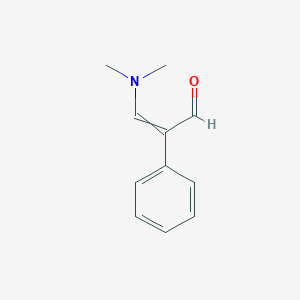
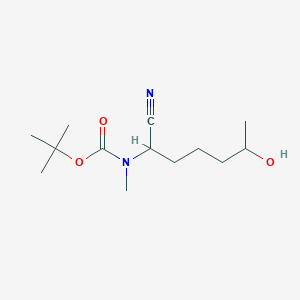
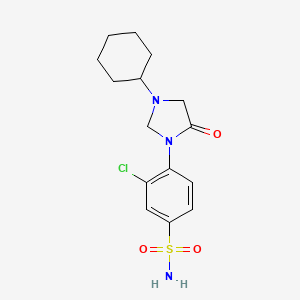
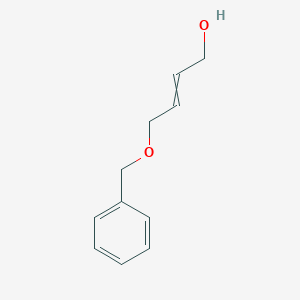
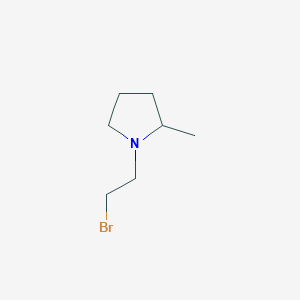
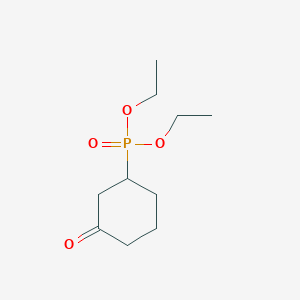

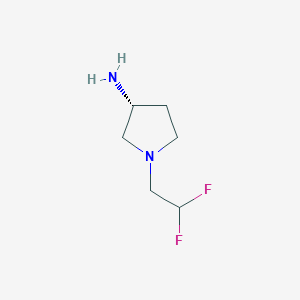
![Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-](/img/structure/B8716632.png)
![3-(2-Butyl-1H-imidazo[4,5-c]quinolin-1-yl)propan-1-amine](/img/structure/B8716638.png)

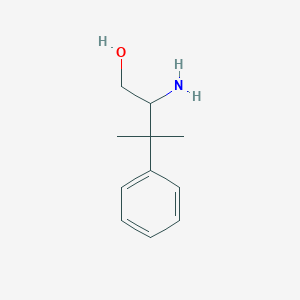
![Bicyclo[2.2.2]octane-2,3-dione](/img/structure/B8716661.png)
